molecular formula C18H31ClN2O2 B4405094 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

Cat. No. B4405094
M. Wt: 342.9 g/mol
InChI Key: KMAINCVZHZZZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BPPM, is a synthetic compound that has been widely used in scientific research as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which are important for various physiological processes.

Mechanism of Action

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride selectively inhibits PDE5 by binding to its catalytic site, thereby preventing the breakdown of cGMP and leading to increased intracellular levels of cGMP. This, in turn, leads to relaxation of smooth muscle cells and vasodilation, which can improve blood flow and tissue oxygenation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving cardiac function, reducing pulmonary vascular resistance, enhancing erectile function, and protecting against neurodegenerative damage. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects in certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its high selectivity and potency for PDE5 inhibition, which allows for precise and specific modulation of cGMP levels. However, this compound may have off-target effects on other PDE isoforms or enzymes, which can complicate the interpretation of results. Additionally, the hydrophobic nature of this compound can make it difficult to dissolve and administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative stress and inflammation. Another area of interest is the development of more selective and bioavailable PDE5 inhibitors, which may have improved efficacy and fewer side effects compared to current drugs. Finally, this compound may have potential applications in cancer research, as PDE5 has been implicated in tumor growth and metastasis.

Scientific Research Applications

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been extensively used in scientific research as a tool to investigate the role of PDE5 in various physiological and pathological conditions. For example, this compound has been used to study the effects of PDE5 inhibition on cardiovascular function, pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.

properties

IUPAC Name

1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-4-15-21-17-6-8-18(9-7-17)22-16-5-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAINCVZHZZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.